molecular formula C10H13BrO B8758210 1-(2-Bromoethyl)-2-ethoxybenzene

1-(2-Bromoethyl)-2-ethoxybenzene

Cat. No. B8758210
M. Wt: 229.11 g/mol
InChI Key: DVBAOINHBBPIIH-UHFFFAOYSA-N
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Patent
US06100293

Procedure details

To a solution of 1.35 g (8.12 mmol) of 2-ethoxyphenethyl alcohol and 2.05 g (20.03 mmol) of triethylamine in 15 ml of dichloromethane was slowly added 1.86 g (16.24 mmol) of methanesulfonyl chloride at 0° C. The reaction mixture was stirred at 0° C. for 2 h and was poured into 200 ml of mixed solution of hexanelether(1:1). It was washed with 30 ml of water, dried over MgSO4, filtered through a plug of silica gel and concentrated. The residue was dissolved in 30 ml of acetone and 2.82 g (32.48 mmol) of lithium bromide was added slowly at 0° C. The reaction mixture was refluxed for 5 h and volatiles were removed. The residue was added 150 ml of ether, washed with water (30 ml ×2), dried over MgSO4, filtered through a plug of silica gel and concentrated to give 2-ethoxyphenethyl bromide as a colorless oil.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step Two
Quantity
1.86 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixed solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
2.82 g
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[CH2:6][CH2:7]O)[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=O.[Br-:25].[Li+]>ClCCl>[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[CH2:6][CH2:7][Br:25])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
C(C)OC1=C(CCO)C=CC=C1
Step Two
Name
Quantity
2.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.86 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
mixed solution
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
2.82 g
Type
reactant
Smiles
[Br-].[Li+]
Step Six
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
WASH
Type
WASH
Details
It was washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 ml of acetone
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
volatiles were removed
ADDITION
Type
ADDITION
Details
The residue was added 150 ml of ether
WASH
Type
WASH
Details
washed with water (30 ml ×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(CCBr)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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